6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine
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Overview
Description
“6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of cyclopenta[b]pyridine .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to this compound, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O, yielding high yield and excellent chemoselectivity .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C11H16N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 119.16 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
6,7-Dihydro-5H-cyclopenta[b] pyridine is extensively used in the synthesis of various chemical compounds, including pharmaceuticals, bactericides, antimicrobials, and plant protection agents. Its applications extend to the manufacturing of synthetic resins, antioxidants, and plastics. Notably, it serves as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. Various synthesis methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are employed, with the acrolein route showing a high yield of 87.4%, indicating its promising future development prospects (Fu Chun, 2007).
Synthetic Pathways and Chemical Structures
Research has demonstrated multiple synthetic pathways and structural analyses of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine derivatives. One study detailed the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, yielding three representative compounds. The study emphasized the solvent’s role in reaction yield and confirmed the significance of steric bulk at specific positions of the cycloaddition precursor (Morgan Donnard et al., 2017). Another study focused on the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine, providing insights into the synthesis process involving acetylation, cyclization, chlorination, bromination, and catalytic hydrogenated dehalogenation, achieving an overall yield of about 61% (Zhao Xin-qi, 2007).
Multicomponent Synthesis and Structural Analysis
Multicomponent condensation techniques have been utilized to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. A study detailed the synthesis process involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, with the resulting heterocycles' structures being examined through X-ray structural analysis (I. V. Dyachenko et al., 2020).
Biological Activities and Advanced Synthesis Techniques
6,7-Dihydro-5H-cyclopenta pyridine also exhibits various biological activities, including antiulcer and anticancer properties. Different synthesis styles have been reviewed, focusing on the importance of pyridine derivatives and 1,5-dicarbonyl compounds as raw materials (Chen Li-gong, 2004). Additionally, studies have been conducted on the synthesis of 6,7-Dihydro-5H-cyclopentano[b]pyridine, highlighting optimal processing parameters and achieving product yields over 60% with high purity (Zhong Wei-hui, 2007).
Mechanism of Action
Mode of Action
It’s known that the compound is involved in oxidation reactions . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The compound is involved in oxidation reactions . It’s synthesized through the manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of protein kinase FGFR1, which is crucial in cell signaling pathways . Additionally, derivatives of this compound have shown activity as antagonists of calcium channels, which are essential for various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a protein kinase FGFR1 inhibitor affects the FGFR signaling pathway, which is vital for cell proliferation, differentiation, and survival . Additionally, its antagonistic effect on calcium channels can impact cellular calcium homeostasis, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As an inhibitor of protein kinase FGFR1, it binds to the kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets . This inhibition leads to alterations in gene expression and cellular responses. Similarly, its interaction with calcium channels involves binding to the channel proteins, thereby blocking calcium ion flow and affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of protein kinase FGFR1 and modulation of calcium channels . At higher doses, toxic or adverse effects may be observed, including disruption of cellular homeostasis and potential cytotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, binding to plasma proteins may influence its distribution in the bloodstream, while transporters may facilitate its uptake into specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the nucleus may be necessary for its role in modulating gene expression, while localization to the plasma membrane may be important for its interaction with calcium channels .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBGYFVJPTEIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568016 |
Source
|
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78183-15-0 |
Source
|
Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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